Cas no 3996-30-3 (2-(3-methylphenyl)sulfanylacetic acid)

2-(3-Methylphenyl)sulfanylacetic acid is a sulfur-containing aromatic carboxylic acid derivative, characterized by the presence of a thioether linkage and a carboxyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The methylphenyl moiety enhances lipophilicity, while the acetic acid group offers reactivity for further functionalization. Its structural features make it suitable for applications in ligand design, heterocycle synthesis, and as a building block for bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications in targeted synthetic pathways.
2-(3-methylphenyl)sulfanylacetic acid structure
3996-30-3 structure
Product Name:2-(3-methylphenyl)sulfanylacetic acid
CAS No:3996-30-3
MF:C9H10O2S
MW:182.239501476288
CID:925116
PubChem ID:77613
Update Time:2025-05-21

2-(3-methylphenyl)sulfanylacetic acid Chemical and Physical Properties

Names and Identifiers

    • [(3-methylphenyl)sulfanyl]acetic acid
    • 2-(3-methylphenyl)sulfanylacetic acid
    • 2-(m-Tolylthio)acetic acid
    • m-Tolylsulfanyl-acetic acid
    • m-Tolylthioacetic acid
    • S-m-Tolyl-thioglykolsaeure
    • DTXSID8063258
    • NCIOpen2_001877
    • A873522
    • 3996-30-3
    • SCHEMBL10222036
    • AM100770
    • NSC-100921
    • SIBHZMYQOKCHQY-UHFFFAOYSA-N
    • NSC100921
    • DB-288037
    • ZMK0I6P7H6
    • 2-(m-Methylphenylthio)acetic acid
    • AKOS010495580
    • CS-0309281
    • Acetic acid, 2-((3-methylphenyl)thio)-
    • Acetic acid, ((3-methylphenyl)thio)-
    • Acetic acid, [(3-methylphenyl)thio]-
    • AT20929
    • UNII-ZMK0I6P7H6
    • 2-((3-METHYLPHENYL)THIO)ACETIC ACID
    • (m-Tolylthio)-acetic acid
    • ((3-METHYLPHENYL)THIO)ACETIC ACID
    • NSC 100921
    • 2-(m-Tolylthio)aceticacid
    • Acetic acid, (m-tolylthio)-
    • 2-[(3-methylphenyl)sulfanyl]acetic acid
    • (m-Tolylthio)acetic acid
    • Z778642574
    • EN300-1720727
    • acetic acid, 2-(3-methylphenyl)thio-
    • MDL: MFCD09710955
    • Inchi: 1S/C9H10O2S/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • InChI Key: SIBHZMYQOKCHQY-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 182.04000
  • Monoisotopic Mass: 182.04015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.23
  • Boiling Point: 322°C at 760 mmHg
  • Flash Point: 148.5°C
  • Refractive Index: 1.596
  • PSA: 62.60000
  • LogP: 2.17170

2-(3-methylphenyl)sulfanylacetic acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-(3-methylphenyl)sulfanylacetic acid

Professional Introduction to 2-(3-methylphenyl)sulfanylacetic Acid (CAS No. 3996-30-3)

2-(3-methylphenyl)sulfanylacetic acid, with the chemical formula C9H11O2S, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its molecular structure features a sulfanyl group attached to a phenyl ring, which is further linked to an acetic acid moiety. This unique arrangement makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders.

The compound is identified by its CAS number, 3996-30-3, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise referencing and avoids ambiguity in scientific communication. The sulfanylacetic acid derivative has garnered attention due to its potential applications in medicinal chemistry, where it can be modified to enhance pharmacological properties such as solubility, bioavailability, and target specificity.

In recent years, research on 2-(3-methylphenyl)sulfanylacetic acid has been expanding, particularly in the context of its role as a precursor for more complex drug molecules. For instance, studies have explored its utility in synthesizing novel sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory effects. The phenyl ring's substituent, specifically the methyl group at the 3-position, contributes to the compound's reactivity and interaction with biological targets.

The pharmacological relevance of this compound is further underscored by its incorporation into several investigational drugs. Researchers have been investigating its potential as a scaffold for developing treatments for conditions such as rheumatoid arthritis and neurodegenerative diseases. The sulfanylacetic acid moiety is particularly interesting because it can participate in hydrogen bonding and hydrophobic interactions with biological receptors, thereby modulating drug-receptor affinity.

One of the most compelling aspects of 2-(3-methylphenyl)sulfanylacetic acid is its synthetic versatility. Chemists have developed various methodologies for modifying its structure, allowing for the creation of a wide array of analogs with tailored properties. For example, functionalization at the sulfur atom can introduce different electronic characteristics, influencing how the molecule behaves in biological systems. Similarly, alterations to the acetic acid group can affect metabolic stability and excretion rates.

The compound's applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 2-(3-methylphenyl)sulfanylacetic acid have been explored as potential growth regulators or pest deterrents due to their ability to interact with biological pathways in plants and pests. This dual utility highlights the broad chemical diversity that can be derived from such a versatile intermediate.

Recent advancements in computational chemistry have also enhanced our understanding of 2-(3-methylphenyl)sulfanylacetic acid's behavior. Molecular modeling studies have provided insights into how this compound binds to target proteins and enzymes, offering a rational basis for designing more effective drugs. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the development of novel therapeutics.

The environmental impact of using 2-(3-methylphenyl)sulfanylacetic acid as an intermediate has also been examined. Efforts have been made to optimize synthetic routes to minimize waste and improve atom economy, aligning with green chemistry principles. Such sustainable practices are crucial for ensuring that pharmaceutical development remains environmentally responsible while maintaining high efficacy.

In conclusion, 2-(3-methylphenyl)sulfanylacetic acid (CAS No. 3996-30-3) represents a valuable building block in modern chemistry and medicine. Its unique structural features enable diverse applications across multiple industries, from drug development to agrochemicals. As research continues to uncover new ways to leverage this compound's potential, it will undoubtedly remain a cornerstone of innovation in synthetic and medicinal chemistry.

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